molecular formula C18H34O3 B1231477 10-Hydroxy-8-octadecenoic acid

10-Hydroxy-8-octadecenoic acid

Cat. No.: B1231477
M. Wt: 298.5 g/mol
InChI Key: RXBFKZNLXJKTLQ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-HOME(8) is a long-chain fatty acid.

Scientific Research Applications

Microbial Conversion and Chemical Analysis

10-Hydroxy-8-octadecenoic acid (HOD) is identified as a probable intermediate in the microbial conversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) by Pseudomonas aeruginosa (PR3). This process involves the introduction of hydroxyl groups and a rearrangement of double bonds, with HOD's double bond confirmed to be in the trans configuration (Kim, Gardner, & Hou, 2000).

Biotechnological Production

The production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid has been significantly increased using recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme PCC 73102. The optimal conditions for production included factors like pH, temperature, and the presence of a chaperone, leading to improved yields (Kim, Seo, Shin, & Oh, 2016).

Role in Fatty Acid Transformation

10-Hydroxy-cis-12-octadecenoic acid plays a crucial role in the transformation of linoleic acid to conjugated linoleic acid (CLA) in bifidobacteria. This process involves the conversion of 10-HOE to LA and then to CLA, highlighting its importance in the metabolic pathway (Gao et al., 2019).

Antibacterial Properties

This compound exhibits significant antibacterial activity, including against plant pathogenic bacteria. This suggests potential applications in agriculture for controlling plant diseases (Sohn, Bae, Hou, & Kim, 2013).

Enzyme Inhibition in Diabetes Management

10-Hydroxy-8(E)-octadecenoic acid has been shown to possess strong anti-alpha-glucosidase activity, which is relevant for diabetes management. Its inhibitory activity was found to be more effective than the commercially available antidiabetic remedy, acarbose (Paul, Hou, & Kang, 2010).

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-10-hydroxyoctadec-8-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+

InChI Key

RXBFKZNLXJKTLQ-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCCCC(/C=C/CCCCCCC(=O)O)O

SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O

Synonyms

10-HODA
10-hydroxy-8-octadecenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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